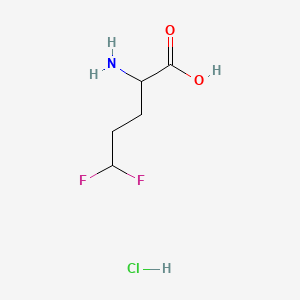

2-amino-5,5-difluoropentanoic acid hydrochloride

Description

Key inferred characteristics include:

- Molecular Formula: Likely $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $, based on structurally related compounds .

- Structural Features: A pentanoic acid backbone with an amino group at position 2 and two fluorine atoms at position 5. The hydrochloride salt enhances solubility for synthetic applications.

- Potential Applications: Fluorinated amino acids are widely used to modulate peptide stability, bioavailability, and receptor interactions due to fluorine’s electronegativity and metabolic resistance .

Properties

IUPAC Name |

2-amino-5,5-difluoropentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIGRYUKWSQVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-difluoropentanoic acid hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method involves the reaction of 5,5-difluoropentanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can result in the formation of azides, thiols, or other substituted compounds.

Scientific Research Applications

Neuropharmacology

DFPA-HCl has been studied for its potential role as a modulator of neurotransmitter systems. Specifically, it has shown promise in:

- Glutamate Receptor Modulation : Research indicates that DFPA-HCl acts as an antagonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This property makes it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotective Effects : In animal models, DFPA-HCl has demonstrated neuroprotective effects against excitotoxicity induced by excessive glutamate levels. This suggests its potential therapeutic application in conditions characterized by neuronal damage.

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for the development of new drugs. Its applications include:

- Drug Design : DFPA-HCl can be used as a building block in the synthesis of novel pharmaceuticals targeting various diseases, including metabolic disorders and cancer.

- Chiral Auxiliary : Due to its chiral nature, DFPA-HCl can function as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds.

Case Study 1: Neuroprotective Properties

A study published in Journal of Neurochemistry examined the effects of DFPA-HCl on neuronal survival in models of excitotoxicity. The results showed that treatment with DFPA-HCl significantly reduced neuronal death and preserved synaptic integrity compared to control groups. This finding highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis and Drug Development

Research detailed in Medicinal Chemistry Communications explored the use of DFPA-HCl as a precursor for synthesizing new analogs with enhanced biological activity. The synthesized compounds exhibited improved potency against specific cancer cell lines, indicating that modifications to the DFPA structure could lead to promising anticancer agents.

Data Tables

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Journal of Neurochemistry (2023) | Neuropharmacology | DFPA-HCl reduces neuronal death in excitotoxic models |

| Medicinal Chemistry Communications (2024) | Drug Development | New analogs synthesized from DFPA show anticancer activity |

Mechanism of Action

The mechanism of action of 2-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acids with Varying Fluorine Substitution

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Molecular Formula: $ \text{C}5\text{H}8\text{F}3\text{NO}2 $ .

- Key Differences :

- Applications : Used in peptide engineering to enhance proteolytic resistance .

2-Amino-5,5,5-trifluoro-3-methylpentanoic Acid Hydrochloride

Positional Isomers and Derivatives

4-Amino-5,5-difluoropentanoic Acid Hydrochloride

- Molecular Formula: $ \text{C}5\text{H}9\text{F}2\text{NO}2 \cdot \text{HCl} $ .

- Key Differences: Amino group at position 4 (vs. position 2) alters electronic distribution and hydrogen-bonding capacity. Predicted collision cross-section data (CCS) suggests distinct conformational behavior in mass spectrometry .

- Applications : Used as a reference standard in structural biology .

(2S)-2,5-Diaminopentanamide Dihydrochloride

Hexafluorinated Derivatives

2-Amino-5,5,5-trifluoro-4-trifluoromethylpentanoic Acid

- Molecular Formula: $ \text{C}6\text{H}7\text{F}6\text{NO}2 $ .

- Key Differences :

- Six fluorine atoms (three at position 5, three in a trifluoromethyl group at position 4) create extreme hydrophobicity.

- Steric and electronic effects make it a candidate for high-affinity protein ligands.

- Applications : Explored in oncology for targeting fluorophobic protein pockets .

Comparative Data Table

Key Research Findings

- Fluorine Count vs. Bioactivity : Increasing fluorine atoms correlates with improved metabolic stability but may reduce solubility. The difluoro compound balances these properties .

- Positional Isomerism: Amino group placement (C2 vs. C4) significantly alters conformational dynamics, impacting interactions with biological targets .

- Safety Considerations: Hydrochloride salts of fluorinated amino acids generally require precautions to avoid inhalation or dermal exposure, as toxicological data are often incomplete .

Biological Activity

Overview

2-Amino-5,5-difluoropentanoic acid hydrochloride (CAS Number: 1881292-21-2) is a fluorinated amino acid derivative characterized by the presence of two fluorine atoms on the fifth carbon and an amino group on the second carbon. This unique structure imparts distinct chemical properties that are being explored for various biological applications, particularly in the fields of biochemistry and pharmacology.

- Molecular Formula : CHClFNO

- Molecular Weight : 183.59 g/mol

- Physical State : White crystalline solid

The synthesis of this compound typically involves the fluorination of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. The compound's structure enhances its stability and reactivity, making it a valuable tool in research .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biomolecules, while the fluorine atoms enhance the compound's overall stability and reactivity. These interactions can modulate various biochemical pathways, influencing cellular functions .

Biological Activity

- Enzyme Interaction : Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity and stability.

- Neuropharmacology : The compound is being studied for its potential role as an NMDA receptor antagonist, which could have implications in treating neurodegenerative diseases and other neurological disorders .

- Therapeutic Applications : Investigations are ongoing into its use as a building block for drug development, particularly in creating peptide-based pharmaceuticals that exhibit improved efficacy and stability .

Case Study 1: NMDA Receptor Modulation

A study investigated the effects of this compound on NMDA-mediated synaptic activity. The results suggested that this compound effectively inhibits NMDA receptor activity, providing insights into its potential therapeutic use in conditions characterized by excessive excitatory neurotransmission .

Case Study 2: Synthesis and Characterization

Research focused on the gram-scale asymmetric synthesis of fluorinated amino acids, including this compound. This study highlighted its utility in peptide chemistry and demonstrated how fluorination affects hydrophobicity and α-helix propensity in peptides .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-fluoropentanoic acid hydrochloride | CHClFNO | Single fluorine atom; less stable |

| 2-Amino-4,4-difluorobutanoic acid hydrochloride | CHClFNO | Different carbon chain length; distinct biological activity |

| 2-Amino-3,3-difluoropropanoic acid hydrochloride | CHClFNO | Shorter chain; potential for different receptor interactions |

The presence of two fluorine atoms in this compound distinguishes it from similar compounds, impacting its reactivity and biological interactions significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.